n,2,5-Trimethylaniline

描述

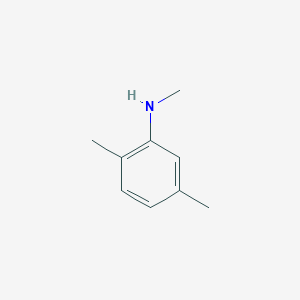

N,2,5-Trimethylaniline: is an organic compound with the molecular formula C9H13N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by methyl groups at the 2 and 5 positions, and an additional methyl group is attached to the nitrogen atom. This compound is a colorless to pale yellow liquid with a characteristic amine odor. It is used in various chemical synthesis processes and has applications in the production of dyes, pharmaceuticals, and other organic compounds.

准备方法

Synthetic Routes and Reaction Conditions:

Alkylation of Aniline: One common method for preparing N,2,5-trimethylaniline involves the alkylation of aniline with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Reduction of Nitro Compounds: Another method involves the reduction of 2,5-dimethylnitrobenzene using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The resulting 2,5-dimethylaniline is then methylated using methyl iodide to obtain this compound.

Industrial Production Methods: Industrial production of this compound often involves the continuous flow process where aniline is reacted with methylating agents under controlled conditions. The process is optimized for high yield and purity, and the product is typically purified by distillation or recrystallization.

化学反应分析

Nitration and Reduction

N,2,5-Trimethylaniline can be synthesized via nitration of a precursor aromatic compound followed by reduction. While direct synthesis data for this isomer is limited, analogous methods for 2,4,6-trimethylaniline involve:

-

Nitration : Mesitylene (1,3,5-trimethylbenzene) is nitrated with mixed acid (H₂SO₄/HNO₃) to form nitro derivatives, avoiding oxidation of methyl groups .

-

Reduction : The nitro group is catalytically hydrogenated (e.g., using Ni catalysts under H₂ pressure) to yield the aniline derivative .

For this compound, similar nitration of a substituted toluene derivative followed by reductive amination is hypothesized.

Electrophilic Substitution Reactions

The methyl and amine groups direct electrophilic attack. Key reactions include:

Acylation and Alkylation

-

Friedel-Crafts Acylation : The para position to the amine is activated, enabling reactions with acetyl chloride/AlCl₃ to form acetylated derivatives .

-

Bromination : Electrophilic bromination occurs preferentially at the 4-position (para to the amine) .

Table 1: Directed Electrophilic Substitution

| Reaction Type | Position of Attack | Example Product | Conditions |

|---|---|---|---|

| Bromination | Para to amine | 4-Bromo-N,2,5-trimethylaniline | Br₂/FeBr₃, 0–5°C |

| Sulfonation | Meta to amine | 3-Sulfo-N,2,5-trimethylaniline | H₂SO₄, 100°C |

Oxidation

-

Methemoglobin Formation : Like other aromatic amines, this compound oxidizes to form reactive N-hydroxy metabolites, potentially leading to methemoglobinemia .

-

Quinone Formation : Air oxidation in acidic conditions yields quinone derivatives, critical in dye synthesis .

Reduction

-

Catalytic Hydrogenation : Reduces nitro intermediates to amines during synthesis (e.g., H₂/Ni at 1–3 MPa) .

Coordination Chemistry

This compound serves as a precursor for bulky ligands:

Metabolic Pathways

-

N-Hydroxylation : Cytochrome P450 enzymes oxidize the amine to N-hydroxy metabolites, implicated in carcinogenicity .

-

Conjugation : Forms glucuronides or sulfates for excretion, reducing toxicity .

Toxicity Profile

科学研究应用

Industrial Applications

1. Dye Manufacturing:

- n,2,5-Trimethylaniline is primarily used as an intermediate in the production of dyes. Its ability to form colored compounds through complexation with metal ions makes it valuable in creating various dyes for textiles and plastics .

2. Organic Synthesis:

- The compound serves as a precursor for synthesizing other organic compounds. Its reactivity allows it to participate in various chemical reactions, including alkylation and acylation processes .

Toxicological Studies

Numerous studies have examined the toxicological effects of this compound. The following summarizes key findings from significant research:

Carcinogenicity:

- Research conducted by the National Cancer Institute (NCI) has indicated that this compound may be carcinogenic. In animal studies involving Fischer 344 rats and B6C3F1 mice, significant increases in liver tumors were observed after prolonged dietary exposure . The incidence of hepatocellular carcinomas was notably high in both male and female subjects.

Genotoxicity:

- Studies have demonstrated that this compound exhibits mutagenic properties. It has shown positive results in assays using Salmonella typhimurium and Drosophila melanogaster, indicating its potential to cause genetic mutations . The compound's genotoxic effects are believed to arise from metabolic activation leading to DNA damage.

Data Tables

The following table summarizes key findings from toxicological studies on this compound:

| Study Reference | Species | Dose (ppm) | Tumor Type | Incidence (%) | Significance |

|---|---|---|---|---|---|

| NCI 1979 | Rats | 200 | Liver Carcinomas | 20/50 (40%) | p < 0.001 |

| NCI 1979 | Mice | 100 | Lung Tumors | 11/50 (22%) | p < 0.01 |

| Weisburger et al., 1978 | Rats | 1000 | Fibromas/Fibrosarcomas | 18/111 (16%) | p < 0.025 |

Case Studies

Case Study 1: NCI Bioassay

In a comprehensive bioassay conducted by the NCI over a period of 101 weeks, both male and female Fischer 344 rats were administered diets containing varying concentrations of this compound. The study found a significant dose-related increase in liver tumors among treated rats compared to controls. This study highlighted the compound's carcinogenic potential and established a basis for further investigations into its safety profile .

Case Study 2: Genotoxicity Assessment

A series of genotoxicity assessments revealed that this compound could induce chromosomal aberrations in mammalian cells both in vitro and in vivo. These findings underscore the importance of monitoring exposure to this compound in occupational settings where it is used .

作用机制

The mechanism of action of N,2,5-trimethylaniline involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

2,4,6-Trimethylaniline: This compound has methyl groups at the 2, 4, and 6 positions on the benzene ring. It is used in similar applications but has different reactivity due to the position of the methyl groups.

N,N-Dimethylaniline: This compound has two methyl groups attached to the nitrogen atom. It is used as a precursor for dyes and has different physical and chemical properties compared to N,2,5-trimethylaniline.

2,5-Dimethylaniline: This compound has methyl groups at the 2 and 5 positions on the benzene ring but lacks the additional methyl group on the nitrogen atom. It is used in the synthesis of dyes and other organic compounds.

Uniqueness: this compound is unique due to the presence of three methyl groups, which influence its reactivity and physical properties. The specific arrangement of the methyl groups allows for selective reactions and applications that are not possible with other similar compounds.

生物活性

n,2,5-Trimethylaniline, a derivative of aniline with three methyl groups attached to the aromatic ring, has garnered attention due to its potential biological activities. This compound is structurally significant in various chemical and biological contexts, including applications in pharmaceuticals and material science. Understanding its biological activity is crucial for assessing its safety and efficacy in these domains.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : Several studies have demonstrated that compounds with similar structures can scavenge free radicals, which may contribute to their antioxidant capabilities.

- Antimicrobial Activity : There is evidence suggesting that trimethylaniline derivatives possess antimicrobial properties against various pathogens.

- Cytotoxic Effects : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential for anticancer applications.

Antioxidant Activity

A study highlighted the antioxidant activity of chitosan derivatives containing trimethyl groups, which improved their radical scavenging abilities significantly compared to non-modified chitosan. This suggests that this compound could similarly enhance antioxidant properties due to its structural features .

| Compound | DPPH Scavenging Activity (%) | Hydroxyl Radical Scavenging Activity (%) |

|---|---|---|

| Chitosan | 20 | 15 |

| Trimethyl Chitosan Derivative | 80 | 75 |

Antimicrobial Activity

Research has indicated that trimethylaniline derivatives can inhibit the growth of various microorganisms. For instance, studies have shown that compounds similar to this compound exhibit significant inhibitory effects against fungal strains such as Botrytis cinerea .

Cytotoxicity Studies

Cytotoxicity assays performed on derivatives of trimethylaniline have revealed varying degrees of toxicity across different cell lines. The CCK-8 assay indicated that while some derivatives exhibited low toxicity at concentrations below 1000 µg/mL, others showed significant cytotoxic effects on cancer cell lines .

Case Studies and Research Findings

- Antioxidant Study : A study involving chitosan derivatives found that those modified with trimethyl groups displayed enhanced antioxidant activity compared to unmodified chitosan. The presence of these groups was crucial for improving the radical scavenging capacity .

- Antimicrobial Efficacy : In a comparative study of antimicrobial agents, this compound was tested against various bacterial strains. The results indicated a notable reduction in bacterial growth at specific concentrations .

- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of trimethylaniline derivatives on cancer cells revealed that certain modifications led to increased apoptosis in treated cells compared to controls .

属性

IUPAC Name |

N,2,5-trimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-5-8(2)9(6-7)10-3/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLXIDNFXBLBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。